molecular formula C22H29N3O4S2 B2646171 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-85-7

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2646171
CAS RN: 896299-85-7
M. Wt: 463.61
InChI Key: HRBPRTLLJYNBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H29N3O4S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications

Antiviral Agents

The piperidine moiety in this compound has been investigated for its potential as an antiviral agent. Researchers have synthesized derivatives containing the 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido) core and evaluated their activity against viral infections . These studies aim to develop novel drugs to combat viral diseases.

Factor IIa Inhibition and Anticoagulant Effects

Modesto et al. synthesized a series of 4-(piperidin-1-yl)pyridine derivatives, including compounds related to our target molecule. Among these, compound 33 exhibited strong factor IIa inhibition and demonstrated good anticoagulant effects . This finding highlights the potential of piperidine-based structures in anticoagulant therapy.

Biological Evaluation for Drug Discovery

The piperidine scaffold plays a crucial role in drug design. Researchers have explored the biological activity of synthetic and natural piperidines, including our compound, to identify potential drug candidates. These evaluations involve assessing binding affinity, selectivity, and pharmacokinetic properties .

Spiropiperidines and Condensed Piperidines

The compound’s structure contains a spiropiperidine motif, which is valuable in medicinal chemistry. Spiropiperidines exhibit diverse biological activities and have been investigated as potential drug leads. Additionally, condensed piperidines (fused ring systems) derived from this compound may offer unique pharmacological profiles .

Multicomponent Reactions and Cyclization

Efficient synthetic methods for substituted piperidines are essential. Researchers have explored multicomponent reactions and cyclization strategies to access diverse piperidine derivatives. These approaches allow for rapid and cost-effective synthesis, contributing to drug discovery .

Hydrogenation and Functionalization

Hydrogenation reactions have been employed to modify the piperidine ring, introducing functional groups and enhancing drug-like properties. Researchers have investigated various transformations, such as amination and cycloaddition, to diversify the piperidine scaffold .

properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-5-17-8-6-7-13-25(17)31(28,29)18-11-9-16(10-12-18)20(26)24-22-19(21(27)23-4)14(2)15(3)30-22/h9-12,17H,5-8,13H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPRTLLJYNBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

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